molecular formula C10H10Ru B8786150 cyclopenta-1,3-diene;ruthenium(2+)

cyclopenta-1,3-diene;ruthenium(2+)

Cat. No. B8786150
M. Wt: 231.3 g/mol
InChI Key: FZHCFNGSGGGXEH-UHFFFAOYSA-N
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Patent
US06642402B2

Procedure details

A magnesium slurry was produced by adding 45.62 g of minus 100 (−100) mesh magnesium powder (made by READE) (1.88 moles, 3 equivalents) slowly to a 5 liter vessel containing 1.2L of ethanol (Filmex) at room temperature (25° C.). 323.00 g of 76.8% pure cyclopentadiene (3.75 moles) at a temperature of about −50° C. was added to the magnesium slurry, which was at room temperature, through an addition funnel. To this, a 0.35M solution of RuCl3*1.8H2O in ethanol (Filmex) (0.625 moles in 1.8L of ethanol) was added over a 2.5 hour time period, via addition funnel, between −10° C. and 10° C. The slurry turned sequentially from a grey color to brown to green to blue, and then back to grey/brown as each addition of ruthenium trichloride was made. The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours, and was then stirred out to room temperature overnight. The ethanol was then distilled off under rough pump, and about three to four liters of toluene was added back. The distillation was switched from rough pump to atmospheric pressure and was continued until a pot temperature of 110° C. was reached. The yellow solution was hot filtered (100° C.) through a cake of Celite® that had been washed with hot toluene (100° C.). The filtrate was concentrated by distillation until the yellow solution reached a volume of 650 mL. The yellow product crystallized out of the toluene solution as it cooled to room temperature. The yellow slurry was further cooled in a dry ice/acetone bath, and the light yellow crystalline solids were filtered on to a Buchner funnel, washed with 100 mL of hexane, and pumped dry giving 134.3 g of ruthenocene (93% yield from first crop).
[Compound]
Name
( -100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 mol
Type
reactant
Reaction Step Two
Quantity
323 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Six
Yield
93%

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[Ru:7](Cl)(Cl)Cl>C(O)C>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Ru+2:7] |f:4.5.6|

Inputs

Step One
Name
( -100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.88 mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
323 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ru](Cl)(Cl)Cl
Step Six
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at room temperature, through an addition funnel
ADDITION
Type
ADDITION
Details
via addition funnel
CUSTOM
Type
CUSTOM
Details
between −10° C. and 10° C
STIRRING
Type
STIRRING
Details
was then stirred out to room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The ethanol was then distilled off under rough pump, and about three to four liters of toluene
ADDITION
Type
ADDITION
Details
was added back
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
was continued until a pot temperature of 110° C.
FILTRATION
Type
FILTRATION
Details
The yellow solution was hot filtered (100° C.) through a cake of Celite® that
WASH
Type
WASH
Details
had been washed with hot toluene (100° C.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by distillation until the yellow solution
CUSTOM
Type
CUSTOM
Details
The yellow product crystallized out of the toluene solution as it
TEMPERATURE
Type
TEMPERATURE
Details
The yellow slurry was further cooled in a dry ice/acetone bath
FILTRATION
Type
FILTRATION
Details
the light yellow crystalline solids were filtered on to a Buchner funnel
WASH
Type
WASH
Details
washed with 100 mL of hexane
CUSTOM
Type
CUSTOM
Details
pumped dry

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]
Measurements
Type Value Analysis
AMOUNT: MASS 134.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06642402B2

Procedure details

A magnesium slurry was produced by adding 45.62 g of minus 100 (−100) mesh magnesium powder (made by READE) (1.88 moles, 3 equivalents) slowly to a 5 liter vessel containing 1.2L of ethanol (Filmex) at room temperature (25° C.). 323.00 g of 76.8% pure cyclopentadiene (3.75 moles) at a temperature of about −50° C. was added to the magnesium slurry, which was at room temperature, through an addition funnel. To this, a 0.35M solution of RuCl3*1.8H2O in ethanol (Filmex) (0.625 moles in 1.8L of ethanol) was added over a 2.5 hour time period, via addition funnel, between −10° C. and 10° C. The slurry turned sequentially from a grey color to brown to green to blue, and then back to grey/brown as each addition of ruthenium trichloride was made. The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours, and was then stirred out to room temperature overnight. The ethanol was then distilled off under rough pump, and about three to four liters of toluene was added back. The distillation was switched from rough pump to atmospheric pressure and was continued until a pot temperature of 110° C. was reached. The yellow solution was hot filtered (100° C.) through a cake of Celite® that had been washed with hot toluene (100° C.). The filtrate was concentrated by distillation until the yellow solution reached a volume of 650 mL. The yellow product crystallized out of the toluene solution as it cooled to room temperature. The yellow slurry was further cooled in a dry ice/acetone bath, and the light yellow crystalline solids were filtered on to a Buchner funnel, washed with 100 mL of hexane, and pumped dry giving 134.3 g of ruthenocene (93% yield from first crop).
[Compound]
Name
( -100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 mol
Type
reactant
Reaction Step Two
Quantity
323 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Six
Yield
93%

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[Ru:7](Cl)(Cl)Cl>C(O)C>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Ru+2:7] |f:4.5.6|

Inputs

Step One
Name
( -100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.88 mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
323 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ru](Cl)(Cl)Cl
Step Six
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at room temperature, through an addition funnel
ADDITION
Type
ADDITION
Details
via addition funnel
CUSTOM
Type
CUSTOM
Details
between −10° C. and 10° C
STIRRING
Type
STIRRING
Details
was then stirred out to room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The ethanol was then distilled off under rough pump, and about three to four liters of toluene
ADDITION
Type
ADDITION
Details
was added back
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
was continued until a pot temperature of 110° C.
FILTRATION
Type
FILTRATION
Details
The yellow solution was hot filtered (100° C.) through a cake of Celite® that
WASH
Type
WASH
Details
had been washed with hot toluene (100° C.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by distillation until the yellow solution
CUSTOM
Type
CUSTOM
Details
The yellow product crystallized out of the toluene solution as it
TEMPERATURE
Type
TEMPERATURE
Details
The yellow slurry was further cooled in a dry ice/acetone bath
FILTRATION
Type
FILTRATION
Details
the light yellow crystalline solids were filtered on to a Buchner funnel
WASH
Type
WASH
Details
washed with 100 mL of hexane
CUSTOM
Type
CUSTOM
Details
pumped dry

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]
Measurements
Type Value Analysis
AMOUNT: MASS 134.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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